molecular formula C9H7N3O2 B1308962 3-(1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 876715-37-6

3-(1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B1308962
CAS No.: 876715-37-6
M. Wt: 189.17 g/mol
InChI Key: SCWSKIDSSDPELO-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1H-1,2,4-triazole ring at the 5-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-triazol-5-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and biochemical processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of specific cellular functions. At higher doses, toxic or adverse effects can occur, including cell damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and utilization within the cell. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a triazole precursor. One common method is the cyclization of a hydrazine derivative with a carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. Its ability to form coordination complexes with metals also sets it apart from other similar compounds .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSKIDSSDPELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424365
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-37-6
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
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